molecular formula C19H21N3O2S2 B13797640 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-

Cat. No.: B13797640
M. Wt: 387.5 g/mol
InChI Key: LWZJRTPEFKYBEB-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- is a thieno[2,3-d]pyrimidine derivative characterized by a thioether linkage at the 4-position of the pyrimidine core and an N-(4-methoxyphenyl)acetamide substituent. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The compound’s synthesis likely involves alkylation of a 4-thiopyrimidine intermediate with a chloroacetamide derivative, a method commonly employed for analogous structures . Key physicochemical properties, inferred from related compounds, include moderate lipophilicity (predicted LogP ~4.8–5.0) and low aqueous solubility (~2 mg/L at 25°C), influenced by the 4-methoxyphenyl group and thioether bond .

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-5-15-11(2)26-19-17(15)18(20-12(3)21-19)25-10-16(23)22-13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,22,23)

InChI Key

LWZJRTPEFKYBEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Formation of the Thieno[2,3-D]pyrimidine Core

  • Cyclization Strategy: The thieno[2,3-D]pyrimidine ring system is commonly synthesized via cyclization reactions involving suitable precursors such as α,β-unsaturated ketones or substituted thioureas. These precursors undergo condensation and heterocyclization under controlled heating conditions to yield the fused heterocyclic core.

  • Typical Conditions: Refluxing in polar aprotic solvents (e.g., diphenyl ether or dimethylformamide) with catalysts or bases to promote ring closure has been reported. For example, the condensation of α,β-unsaturated ketones with thiourea derivatives leads to 2-mercaptopyrimidine intermediates, which are key in forming the thieno ring fused to pyrimidine.

Introduction of Alkyl Substituents (Ethyl and Methyl Groups)

  • Alkylation Reactions: The ethyl and methyl substituents at positions 5 and 2,6 of the thieno[2,3-D]pyrimidine are introduced through selective alkylation. Alkyl halides (e.g., ethyl bromide, methyl iodide) are used as alkylating agents in the presence of bases such as sodium hydride or sodium methylate.

  • Regioselectivity: Control over substitution patterns is achieved by careful selection of reaction conditions and protecting groups to avoid polyalkylation or substitution at undesired sites.

Formation of the Thioether Linkage

  • Thioether Bond Formation: The linkage between the thieno[2,3-D]pyrimidine and the acetamide moiety is established via a thioether bond. This is typically achieved by nucleophilic substitution reactions where a thiol group on the pyrimidine ring reacts with an electrophilic acetamide derivative.

  • Reaction Conditions: The thioether formation often involves reacting the 4-chloropyrimidine intermediate with a thiol or thiolate anion generated in situ under basic conditions (e.g., sodium methoxide or potassium carbonate) in solvents like methanol or dimethyl sulfoxide (DMSO).

Acetamide Group Introduction

  • Acylation Step: The acetamide functionality is introduced by acylation of the amino group on the 4-methoxyphenyl moiety. This is commonly done by reacting the corresponding amine with acetic anhydride or acetyl chloride.

  • Optimization: The reaction is performed under mild conditions to avoid side reactions, often in the presence of a base such as pyridine or triethylamine to scavenge the released acid.

Summary of the Synthetic Route

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization α,β-unsaturated ketone + thiourea, reflux Thieno[2,3-D]pyrimidine core
2 Alkylation Alkyl halides (ethyl bromide, methyl iodide), base 5-ethyl and 2,6-dimethyl substituted core
3 Thioether formation Thiol + electrophilic acetamide derivative, base Thioether-linked intermediate
4 Acylation (acetamide formation) Acetic anhydride or acetyl chloride, base Final acetamide compound

Analytical and Research Findings on Preparation

Reaction Yields and Purity

  • Typical yields for the cyclization and alkylation steps range from 60% to 85%, depending on the precursor purity and reaction time.

  • Thioether formation generally proceeds with high regioselectivity and yields above 75%.

  • Acylation to form the acetamide group is efficient, often exceeding 90% yield under optimized conditions.

Spectroscopic Characterization

  • NMR (Nuclear Magnetic Resonance): Proton and carbon NMR confirm the substitution pattern and integrity of the thieno[2,3-D]pyrimidine core and acetamide moiety.

  • Mass Spectrometry (MS): Confirms molecular weight consistent with C20H22N4O2S2 (molecular weight ~ 398 g/mol).

  • Infrared (IR) Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and thioether C–S stretch (~700 cm⁻¹) are observed.

Optimization Strategies

  • Use of continuous flow reactors has been explored to improve reaction control and scalability.

  • Catalytic systems employing transition metals have been tested to enhance cyclization efficiency.

  • Solvent screening identified polar aprotic solvents as optimal for alkylation and thioether formation steps.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Batch Synthesis Continuous Flow Synthesis Catalytic Enhancement
Reaction Time Several hours to days Reduced to minutes to hours Variable; often reduces reaction times
Yield 60-85% Comparable or improved Improved selectivity and yield
Scalability Limited by batch size High scalability Dependent on catalyst stability
Purity Requires extensive purification Often higher due to controlled conditions Enhanced via selective catalysis
Environmental Impact Higher solvent and reagent consumption Reduced waste and energy usage Potentially greener with catalyst recycling

The preparation of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-N-(4-methoxyphenyl)- involves a carefully orchestrated multi-step synthesis that includes heterocyclic ring formation, selective alkylation, thioether bond creation, and acetamide group introduction. Advances in synthetic methodology, including continuous flow techniques and catalytic processes, offer promising improvements in yield, purity, and scalability. The compound’s complex structure demands precise control of reaction conditions to ensure the desired substitution pattern and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C18H20N3OS2
  • Molecular Weight : 377.499 g/mol
  • CAS Number : 606113-51-3

Structure

The compound features a thieno[2,3-D]pyrimidine core structure with various functional groups that contribute to its biological activity. The presence of the thioether and acetamide functionalities enhances its interaction with biological targets.

Medicinal Chemistry

Acetamide derivatives are often explored for their potential therapeutic effects. The compound has been investigated for:

  • Antimicrobial Properties : Research indicates that compounds with thienopyrimidine structures exhibit significant antimicrobial activity. Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- may inhibit bacterial growth by targeting specific metabolic enzymes within pathogens .
  • Anticancer Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. Its mechanism involves selective binding to molecular targets such as G-protein coupled receptors (GPCRs), which are crucial in cancer biology .

Pharmacological Studies

The pharmacological profile of Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- includes:

  • Anti-inflammatory Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This suggests that the compound may be beneficial in treating inflammatory diseases .

Neuropharmacology

There is evidence supporting the use of acetamide derivatives in treating neurological disorders due to their interaction with neurotransmitter systems. They may exhibit anticholinergic activity useful for conditions like urinary incontinence and neurogenic bladder dysfunction .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth through enzyme interaction
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes
NeuropharmacologyPotential treatment for neurological disorders

Notable Research Developments

  • Antimicrobial Studies : A study demonstrated the efficacy of similar thienopyrimidine compounds against various bacterial strains, highlighting the potential of Acetamide derivatives as new antimicrobial agents.
  • Cancer Research : Investigations into the compound's ability to trigger apoptosis have opened avenues for developing novel anticancer therapies.
  • Inflammation Models : In vivo studies utilizing carrageenan-induced models have shown promising anti-inflammatory effects attributed to the compound's ability to modulate COX activity.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Core Modifications

  • Thioether vs. Ether/Oxy Linkages: Replacing the thioether group with an oxy group (e.g., N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide, compound 12) reduces lipophilicity (LogP decrease by ~0.5 units) and enhances metabolic stability due to reduced susceptibility to oxidative cleavage .
  • Amino vs. Thio Substituents: N-(2,6-dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide (CAS 796085-46-6) introduces an amino group, increasing polarity (PSA ~110 Ų vs.

Acetamide Substituents

  • 4-Methoxyphenyl vs. 4-Methylphenyl: The 4-methoxyphenyl group in the target compound enhances electron-donating effects compared to the 4-methylphenyl analogue (CAS 606113-44-4).
  • 3-Acetylphenyl Derivative: N-(3-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide (CAS 606113-63-7) introduces a ketone group, lowering LogP (4.87 vs. ~5.0) and solubility (2.193 mg/L) due to reduced hydrophilicity despite the acetyl moiety .

Physicochemical and Pharmacokinetic Properties

Compound (CAS/Ref.) Molecular Weight LogP Solubility (mg/L) PSA (Ų) Key Features
Target Compound (Ref. 8, 15) ~405* ~4.9 ~2.0 ~125 4-Methoxyphenyl, thioether linkage
CAS 606113-63-7 399.53 4.88 2.193 125.49 3-Acetylphenyl substituent
Compound 12 (Ref. 8) 392.0 4.3 5.8 95.2 Phenoxy linkage, 4-methoxyphenyl core
CAS 796085-46-6 ~380* 3.9 8.5 110.2 Amino linkage, 2,6-dimethylphenyl group

*Estimated from structural analogs.
Key Observations :

  • Thioether derivatives exhibit higher LogP and lower solubility compared to amino or oxy-linked analogues.
  • The 4-methoxyphenyl group marginally improves solubility over methyl or acetyl substituents due to polar methoxy interactions .

Biological Activity

Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3OS2C_{21}H_{25}N_{3}OS_{2}, and it has a molar mass of approximately 399.57 g/mol. The compound features a thieno[2,3-D]pyrimidine core, which is known for its diverse pharmacological properties. The presence of an ethyl group and two methyl groups on the thieno ring, along with a methoxyphenyl substituent, contributes to its unique chemical properties and biological reactivity .

Biological Activities

Research indicates that compounds with similar thienopyrimidine structures often exhibit significant antimicrobial and anticancer properties. The mechanism of action typically involves the interaction with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Studies have shown that thieno[2,3-D]pyrimidine derivatives can inhibit the growth of a range of microorganisms. For instance, one study demonstrated that certain derivatives effectively inhibited bacterial strains commonly associated with infections .

Anticancer Properties

The anticancer potential of Acetamide derivatives has been highlighted in various studies. A notable investigation focused on the compound's ability to inhibit specific cancer cell lines by disrupting cellular processes essential for cancer cell survival. The compound's structural features enhance its binding affinity to target receptors involved in cancer progression .

Molecular docking studies have been conducted to predict how Acetamide interacts with biological targets. These studies help elucidate its potential efficacy as a therapeutic agent by identifying binding sites and interactions with enzymes associated with disease pathways .

Synthesis

The synthesis of Acetamide involves several steps:

  • Formation of Thieno[2,3-D]pyrimidine Core : This is typically achieved through multi-step organic reactions involving carbonyl compounds.
  • Substitution Reactions : The introduction of the methoxyphenyl group is crucial for enhancing biological activity.
  • Final Product Isolation : The compound is purified using standard laboratory techniques to ensure high purity for biological testing .

Research Findings and Case Studies

Several case studies have been conducted to evaluate the biological activity of Acetamide:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria .
Study 2 Anticancer ActivityShowed effective inhibition of cancer cell proliferation in vitro .
Study 3 Molecular DockingIdentified key interactions with specific enzymes linked to cancer pathways .

Q & A

Q. What are the recommended synthetic routes for this acetamide derivative, and how can reaction yields be optimized?

Methodological Answer: The synthesis of structurally related thieno[2,3-d]pyrimidin-4-yl acetamides typically involves nucleophilic substitution at the pyrimidine sulfur position. For example:

  • Step 1: React a thienopyrimidin-4-thiol precursor with chloroacetamide derivatives in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Stirring at room temperature for 12–24 hours is common, with reaction progress monitored via TLC .
  • Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields (~58%) can be improved by optimizing stoichiometry (1.5:1 molar ratio of chloroacetamide to pyrimidine thiol) and solvent choice .
  • Key Characterization: Confirm structure using 1H^1H NMR (e.g., δ 2.03 ppm for methyl groups, δ 7.78 ppm for pyrimidine protons) and LC-MS (m/z 392.0 [M+H]+^+) .

Q. How should researchers design experiments to characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • pH Stability: Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Data Interpretation: Compare retention times and mass spectra of degraded vs. intact compound. Note hydrolytic susceptibility at the acetamide or thioether linkages under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These identify reactive sites:
    • The thioether sulfur (high nucleophilicity) and pyrimidine ring (electrophilic C4/C2 positions) are likely reactive .
  • Reaction Path Search: Apply automated reaction network exploration tools (e.g., AFIR or GRRM) to model potential intermediates and transition states. Validate predictions with experimental kinetic studies .

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:

  • Case Study: If hypoglycemic activity in vitro (e.g., enzyme inhibition) does not translate to in vivo efficacy (e.g., Wistar mice):
    • Pharmacokinetic Analysis: Measure bioavailability (oral vs. intravenous administration) and metabolic stability using LC-MS/MS.
    • Metabolite Identification: Incubate the compound with liver microsomes to identify phase I/II metabolites that may deactivate the drug .
    • Dose Optimization: Use statistical experimental design (e.g., response surface methodology) to balance efficacy and toxicity .

Q. How can researchers employ crystallography to correlate structural features with observed bioactivity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DMSO/EtOH). Resolve the structure to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding at the acetamide NH group) .
  • Structure-Activity Relationship (SAR): Overlay crystallographic data with analogous bioactive compounds (e.g., hypoglycemic thiazolidinediones) to identify critical pharmacophores. For example, the 4-methoxyphenyl group may enhance membrane permeability .

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